molecular formula C21H27N3O5S B2936153 4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1904210-32-7

4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2936153
CAS No.: 1904210-32-7
M. Wt: 433.52
InChI Key: AZDHSJWBERNRIY-UHFFFAOYSA-N
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Description

4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular arrangement, which includes a piperidine ring, a pyridine derivative, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 1,6-dimethyl-2-oxo-1,2-dihydropyridine moiety. This can be achieved through a series of condensation reactions involving appropriate aldehydes and ketones under acidic or basic conditions.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through cyclization reactions using suitable amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyridine derivative with the piperidine ring and the benzenesulfonamide group. This can be achieved through nucleophilic substitution reactions, often using reagents such as thionyl chloride or phosphorus oxychloride to activate the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
  • Methyl 4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Uniqueness

4-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-15-13-18(14-20(25)23(15)4)29-17-9-11-24(12-10-17)21(26)16-5-7-19(8-6-16)30(27,28)22(2)3/h5-8,13-14,17H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDHSJWBERNRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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